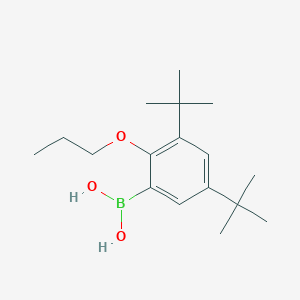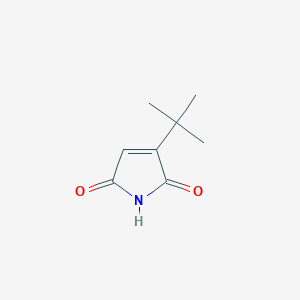
7-Ethyl-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Ethyl-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an ethyl group at the 7th position, a fluoro group at the 6th position, and a methoxyphenylmethyl group at the 2nd position on the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Substituents: The ethyl and fluoro groups can be introduced through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl bromide in the presence of a strong base, while fluorination can be carried out using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
7-Ethyl-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinolines with various functional groups.
科学的研究の応用
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: It can be used in studies to investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Ethyl-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
6-Fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one: Lacks the ethyl group at the 7th position.
7-Ethyl-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one: Lacks the fluoro group at the 6th position.
7-Ethyl-6-fluoroisoquinolin-1(2H)-one: Lacks the methoxyphenylmethyl group at the 2nd position.
Uniqueness
7-Ethyl-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to the specific combination of substituents on the isoquinoline core, which may confer distinct chemical and biological properties. The presence of the ethyl, fluoro, and methoxyphenylmethyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
923022-56-4 |
|---|---|
分子式 |
C19H18FNO2 |
分子量 |
311.3 g/mol |
IUPAC名 |
7-ethyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one |
InChI |
InChI=1S/C19H18FNO2/c1-3-14-10-17-15(11-18(14)20)8-9-21(19(17)22)12-13-4-6-16(23-2)7-5-13/h4-11H,3,12H2,1-2H3 |
InChIキー |
WLZFHSOZZOAAAO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C2C=CN(C(=O)C2=C1)CC3=CC=C(C=C3)OC)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)


![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)



